

Health and Safety Considerations for Vinyl Fluoride Gas: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinyl fluoride

Cat. No.: B1195381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl fluoride (VF), a colorless, flammable gas, is a critical monomer in the production of fluoropolymers. Its utility in various industrial applications is contrasted by significant health and safety concerns, primarily stemming from its carcinogenic potential. This technical guide provides an in-depth overview of the health and safety considerations associated with **vinyl fluoride** gas, targeting professionals in research, development, and manufacturing who may encounter this substance. The document synthesizes key data on its physical and chemical properties, occupational exposure limits, toxicological profile, and metabolic pathways. Detailed experimental and analytical methodologies are presented to support risk assessment and safety protocol development.

Physical and Chemical Properties

A comprehensive understanding of **vinyl fluoride's** physical and chemical characteristics is fundamental to safe handling and storage. This data is crucial for designing appropriate engineering controls, ventilation systems, and emergency response procedures.

Property	Value	Reference
Chemical Formula	C ₂ H ₃ F	[1][2]
Molecular Weight	46.04 g/mol	[1][3]
Appearance	Colorless gas	[1][4]
Odor	Faint, ethereal	[1][4]
Boiling Point	-72.2 °C (-98.0 °F)	[3]
Melting Point	-160.5 °C (-256.9 °F)	[3]
Vapor Density	1.6 (heavier than air)	[1]
Vapor Pressure	25.2 atm	[1]
Flash Point	Flammable Gas	[1]
Lower Explosive Limit (LEL)	2.6%	[5]
Upper Explosive Limit (UEL)	21.7%	[5]
Solubility in Water	Insoluble	[5]
Autoignition Temperature	860 °F (460 °C)	[5]

Occupational Exposure Limits

To minimize the risk of adverse health effects in occupational settings, several regulatory and advisory bodies have established exposure limits for **vinyl fluoride**. These limits are based on the available toxicological and epidemiological data and are crucial for ensuring worker safety.

Organization	Exposure Limit	Reference
NIOSH (REL)	TWA: 1 ppm; C: 5 ppm	[6]
ACGIH (TLV)	TWA: 1 ppm	[4]
OSHA (PEL)	None established	[6]

TWA: Time-Weighted Average (8-hour workday); C: Ceiling limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit.

Toxicology and Health Effects

The primary health concern associated with **vinyl fluoride** is its carcinogenicity. It is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Carcinogenicity

Animal studies have provided sufficient evidence for the carcinogenicity of **vinyl fluoride**.[\[8\]](#) Inhalation exposure in rats and mice has been shown to induce a variety of tumors, most notably angiosarcomas of the liver, a rare type of cancer also associated with vinyl chloride exposure in humans.[\[6\]](#)[\[7\]](#)

Species	Tumor Site	Reference
Rats	Liver (hemangiosarcomas, hepatocellular adenomas, and carcinomas), Zymbal gland (carcinomas)	[9]
Mice	Liver (hemangiosarcomas), Lung (alveolar-bronchiolar adenomas), Mammary gland (adenocarcinomas), Harderian gland (adenomas)	[9]

Acute and Chronic Toxicity

Vinyl fluoride exhibits low acute toxicity.[\[8\]](#) At very high concentrations, it can act as a simple asphyxiant by displacing oxygen.[\[1\]](#) Symptoms of acute overexposure may include headache, dizziness, and narcosis.[\[6\]](#) Direct contact with the liquefied gas can cause frostbite.[\[1\]](#)

Chronic exposure to **vinyl fluoride**, even at sub-toxic doses, is of greater concern due to its carcinogenic effects. Long-term animal studies have shown decreased survival in exposed

animals.[8]

Genotoxicity

Vinyl fluoride is mutagenic in various in vitro and in vivo test systems, including Salmonella typhimurium and Chinese hamster ovary cells, typically with metabolic activation.[6][7] This genotoxicity is linked to its metabolic activation and the formation of DNA adducts.

Metabolism and Mechanism of Toxicity

The toxic effects of **vinyl fluoride** are not caused by the parent compound itself but by its reactive metabolites. The metabolic pathway of **vinyl fluoride** is believed to be analogous to that of vinyl chloride, a known human carcinogen.[10][11]

Metabolic Activation

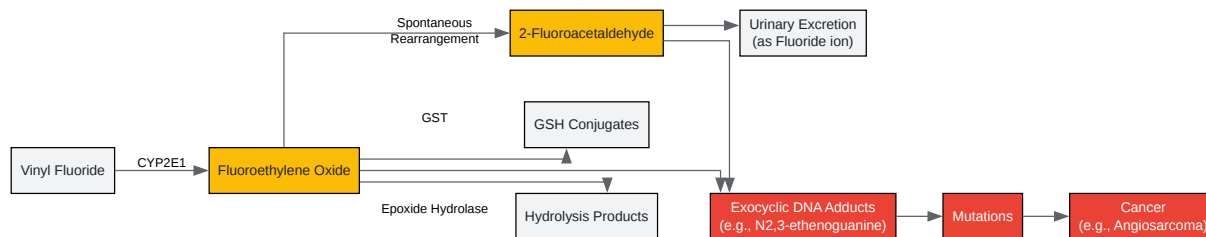
The primary route of metabolic activation is the oxidation of **vinyl fluoride** by cytochrome P450 2E1 (CYP2E1) in the liver.[11][12] This enzymatic reaction forms the highly reactive epoxide, fluoroethylene oxide.[11]

Detoxification and Excretion

Fluoroethylene oxide can be detoxified through conjugation with glutathione (GSH) or hydrolyzed by epoxide hydrolase. However, it can also spontaneously rearrange to form 2-fluoroacetaldehyde.[13] A metabolite of **vinyl fluoride** is the fluoride ion, which is excreted in the urine.[9] Monitoring urinary fluoride levels can serve as a biomarker of exposure, although saturation of metabolism can occur at higher concentrations.[9]

Mechanism of Carcinogenicity

The carcinogenicity of **vinyl fluoride** is attributed to the formation of exocyclic DNA adducts by its reactive metabolites, primarily fluoroethylene oxide.[14] These adducts, such as N2,3-ethenoguanine, can lead to miscoding during DNA replication, resulting in mutations and initiating the process of carcinogenesis.[14] The similarity in the types of tumors and DNA adducts formed by **vinyl fluoride** and vinyl chloride strongly suggests a common mechanism of action.[10]



[Click to download full resolution via product page](#)

Metabolic activation and carcinogenic pathway of **vinyl fluoride**.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the toxicity of **vinyl fluoride**. The following sections outline representative methodologies for key toxicological studies.

Inhalation Carcinogenicity Bioassay (Rodent Model)

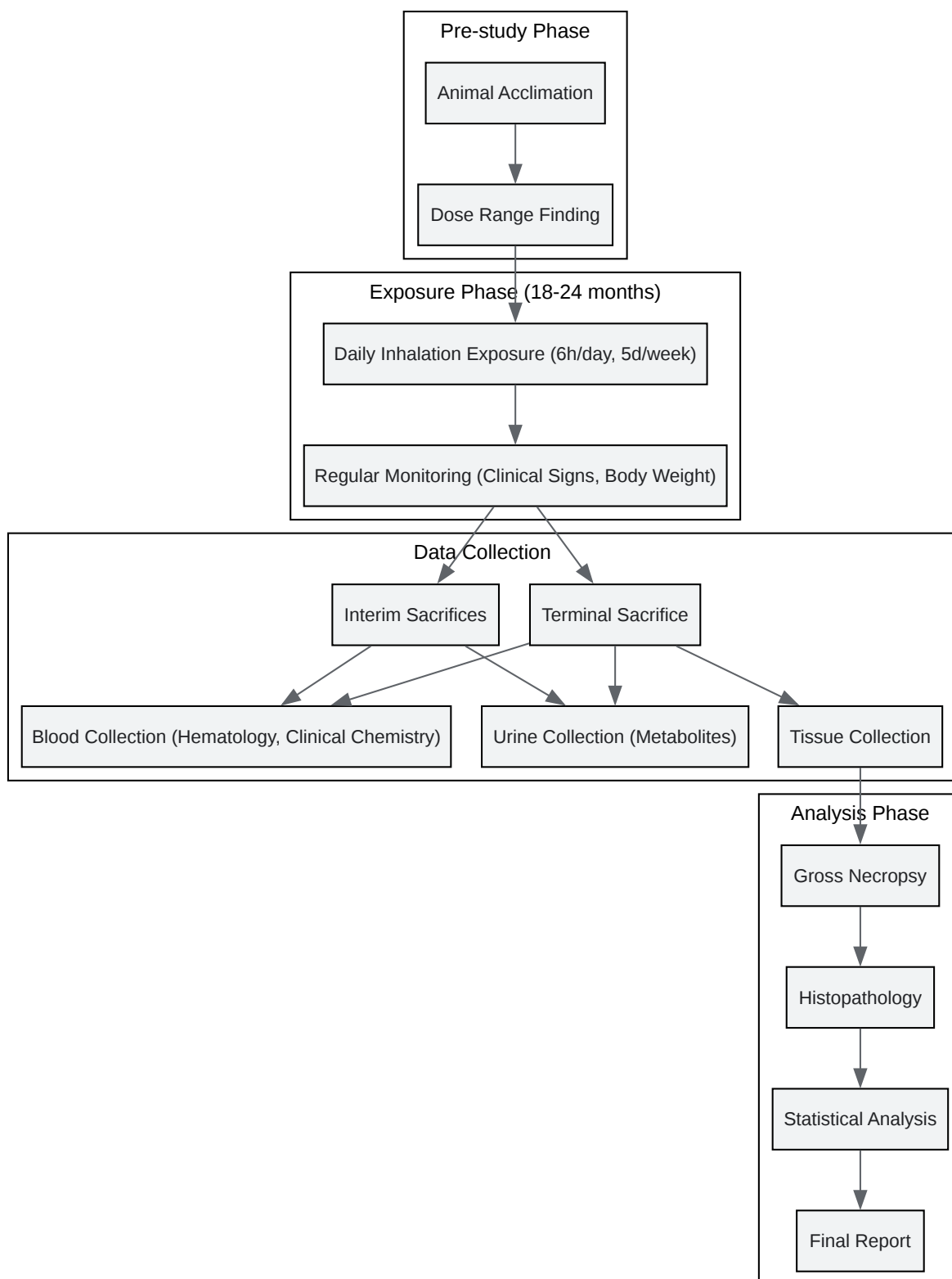
This protocol is based on the principles of the OECD Test Guideline 451 and is similar to the study design of Bogdanffy et al. (1995).^{[15][16]}

Objective: To evaluate the carcinogenic potential of **vinyl fluoride** following long-term inhalation exposure in rats and mice.

Methodology:

- **Test Animals:** Young adult, specific-pathogen-free rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1), with equal numbers of males and females per group.
- **Exposure Groups:** At least three concentration levels of **vinyl fluoride** and a control group (filtered air). Concentrations should be selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD). A typical range could be 25, 250, and 2500 ppm.^[15]

- Exposure System: Whole-body inhalation chambers designed to provide a stable and uniform concentration of the test substance. Airflow, temperature, and humidity should be controlled and monitored.
- Exposure Regimen: Animals are exposed for 6 hours per day, 5 days per week, for a period of 18 months (mice) to 2 years (rats).[\[15\]](#)
- Observations:
 - Clinical Signs: Daily observation for signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly for the first 3 months and monthly thereafter.
 - Hematology and Clinical Chemistry: Blood samples collected at interim sacrifices and at terminal sacrifice.
 - Urinary Metabolites: Urine collected periodically to assess fluoride excretion as a biomarker of exposure.
- Pathology:
 - Gross Necropsy: A complete necropsy is performed on all animals.
 - Histopathology: A comprehensive list of tissues and organs from all control and high-dose animals is examined microscopically. Lesions observed in these animals are also examined in the lower-dose groups.



[Click to download full resolution via product page](#)

A generalized workflow for a rodent inhalation carcinogenicity bioassay.

Analysis of Urinary Fluoride (NIOSH Method 8308)

This method is used for the biological monitoring of exposure to fluoride-releasing compounds. [\[5\]](#)

Objective: To quantify the concentration of fluoride in urine samples.

Methodology:

- **Sample Collection:** Spot urine samples are collected in polyethylene bottles containing EDTA as a preservative.
- **Sample Preparation:** An aliquot of the urine is taken for creatinine determination. For fluoride analysis, the urine sample is mixed with a Total Ionic Strength Activity Buffer (TISAB).
- **Instrumentation:** A fluoride ion-selective electrode (ISE) coupled with a pH/millivolt meter.
- **Measurement:**
 - The electrodes are immersed in the prepared sample, which is continuously stirred.
 - The millivolt reading is recorded after it stabilizes.
- **Quantification:** The fluoride concentration is determined by comparing the millivolt reading to a calibration curve prepared from standard fluoride solutions. Results are typically expressed as mg of fluoride per gram of creatinine to account for urine dilution.

Safety Precautions and Handling

Given its flammability and carcinogenicity, strict safety protocols must be implemented when handling **vinyl fluoride**.

- **Engineering Controls:** Work with **vinyl fluoride** should be conducted in a well-ventilated area, preferably within a fume hood or a closed system. Explosion-proof electrical equipment is required.
- **Personal Protective Equipment (PPE):**

- Respiratory Protection: A self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used, especially in situations with potential for high concentrations or unknown exposure levels.
- Skin and Eye Protection: Chemical-resistant gloves, safety goggles, and a face shield are necessary to protect against frostbite from the liquefied gas and potential splashes.
- Storage: **Vinyl fluoride** cylinders should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizers.
- Emergency Procedures:
 - Leaks: In case of a leak, evacuate the area immediately. If possible and safe to do so, stop the flow of gas. Use water spray to suppress vapors.
 - Fire: **Vinyl fluoride** is extremely flammable. Use dry chemical, foam, or carbon dioxide extinguishers. Do not extinguish a flame if the gas flow cannot be stopped, as this could lead to the formation of an explosive mixture. Cool cylinders with water from a safe distance.
 - First Aid:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
 - Skin Contact (Liquid): For frostbite, flush the affected area with lukewarm water. Do not rub. Seek immediate medical attention.
 - Eye Contact (Liquid): Immediately flush eyes with large amounts of water for at least 15 minutes. Seek immediate medical attention.

Conclusion

Vinyl fluoride is a valuable industrial chemical with significant health risks, primarily its potential to cause cancer. A thorough understanding of its properties, toxicology, and metabolism is essential for professionals working with this substance. Strict adherence to established occupational exposure limits, the implementation of robust engineering controls and PPE, and the use of standardized experimental and analytical protocols are paramount to

ensuring the health and safety of all personnel. This guide provides a comprehensive foundation for developing and implementing such safety measures in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Vinyl fluoride [cdc.gov]
- 2. Vinyl Fluoride | CH₂=CHF | CID 6339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. VINYL FLUORIDE | Occupational Safety and Health Administration [osha.gov]
- 5. cdc.gov [cdc.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Formation and repair of DNA adducts in vinyl chloride- and vinyl fluoride-induced carcinogenesis. | Semantic Scholar [semanticscholar.org]
- 9. Vinyl Fluoride - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanisms of DNA repair and mutagenesis induced by acetaldehyde, acrolein, aristolochic acids, and vinyl chloride | Semantic Scholar [semanticscholar.org]
- 11. Page:NIOSH Manual of Analytical Methods - 8308.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 12. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Vinyl chloride is oxidized to 2-Chloroethylene oxide [reactome.org]
- 14. Formation and repair of DNA adducts in vinyl chloride- and vinyl fluoride-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- To cite this document: BenchChem. [Health and Safety Considerations for Vinyl Fluoride Gas: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195381#health-and-safety-considerations-for-vinyl-fluoride-gas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com